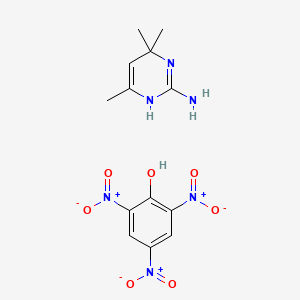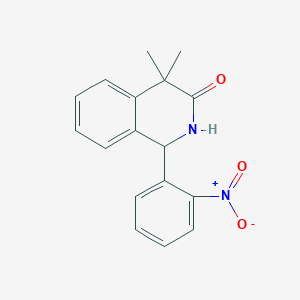
guanidine;(Z)-octadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of amines with thiourea derivatives, which act as guanidylating agents. This reaction can be catalyzed by various metal catalysts or coupling reagents . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .
For the preparation of guanidine;(Z)-octadec-9-enoic acid, a possible synthetic route could involve the reaction of guanidine with octadec-9-enoic acid under appropriate conditions. This reaction may require the use of coupling reagents or catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine;(Z)-octadec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or other oxidation products.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where it acts as a nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., hydrogen gas, metal hydrides), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides, while reduction can produce saturated fatty acid derivatives. Substitution reactions involving the guanidine moiety can lead to a variety of substituted guanidine derivatives .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in organic reactions
Biology: As a probe for studying biological processes involving guanidine and fatty acid interactions
Medicine: Potential use in drug development due to its unique combination of guanidine and fatty acid functionalities
Industry: Applications in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of guanidine;(Z)-octadec-9-enoic acid involves its interaction with various molecular targets and pathways. Guanidine is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The octadec-9-enoic acid moiety can interact with lipid membranes and influence their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A strong organic base with applications in catalysis and as a building block for more complex molecules
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid commonly found in natural oils with various biological and industrial applications
Uniqueness
Guanidine;(Z)-octadec-9-enoic acid is unique due to its combination of guanidine and octadec-9-enoic acid functionalities.
Propriétés
Numéro CAS |
53048-47-8 |
|---|---|
Formule moléculaire |
C19H39N3O2 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
guanidine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);(H5,2,3,4)/b10-9-; |
Clé InChI |
BNIUBPTWOFTVLL-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(=N)(N)N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
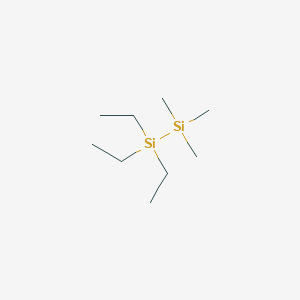
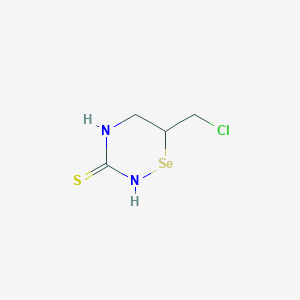
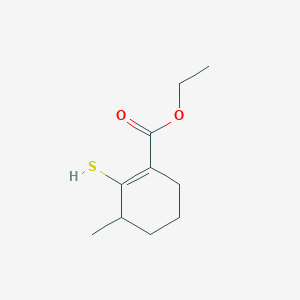

![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
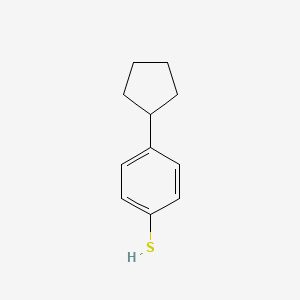
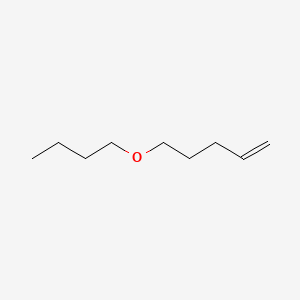
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

